Ethyl 6-sulfohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-sulfohexanoate is an organic compound with the molecular formula C8H16O5S and a molecular weight of 224.27 g/mol . It is an ester derivative of hexanoic acid, featuring a sulfonic acid group attached to the sixth carbon of the hexanoate chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-sulfohexanoate can be synthesized through the esterification of 6-sulfohexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants in an organic solvent like toluene or benzene to remove water formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where the reactants are passed through a reactor containing the acid catalyst. The reaction conditions are optimized to achieve high yields and purity, and the product is purified through distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-sulfohexanoate undergoes various chemical reactions, including:
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: 6-sulfohexanoic acid and ethanol.
Reduction: 6-sulfohexanol.
Substitution: Various substituted hexanoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-sulfohexanoate has several applications in scientific research:
Biology: Investigated for its potential role in biochemical pathways involving sulfonic acid derivatives.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and as a surfactant in various formulations.
Mechanism of Action
The mechanism by which ethyl 6-sulfohexanoate exerts its effects involves its interaction with molecular targets through its ester and sulfonic acid functional groups. The ester group can undergo hydrolysis, releasing the active sulfonic acid moiety, which can participate in various biochemical pathways. The sulfonic acid group can interact with proteins and enzymes, potentially affecting their activity and function .
Comparison with Similar Compounds
Ethyl 6-sulfohexanoate can be compared with other sulfonic acid esters such as:
- Ethyl 4-sulfobutanoate
- Ethyl 5-sulfopentanoate
- Ethyl 7-sulfoheptanoate
These compounds share similar structural features but differ in the length of the carbon chain and the position of the sulfonic acid group. This compound is unique due to its specific chain length and functional group positioning, which can influence its reactivity and applications .
Properties
Molecular Formula |
C8H16O5S |
---|---|
Molecular Weight |
224.28 g/mol |
IUPAC Name |
6-ethoxy-6-oxohexane-1-sulfonic acid |
InChI |
InChI=1S/C8H16O5S/c1-2-13-8(9)6-4-3-5-7-14(10,11)12/h2-7H2,1H3,(H,10,11,12) |
InChI Key |
GMHKJBJNJGKPHT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.